Oxyfedrine

概要

説明

オキシフェドリンは、血管拡張薬であり、βアドレナリン受容体作動薬です。冠血管の緊張を抑制し、心筋代謝を改善し、正の頻脈作用と強心作用を発揮することが知られています。 これは、冠状動脈窃盗現象を引き起こすことなく、狭心症などの状態の治療に特に役立ちます .

準備方法

オキシフェドリンは、マンニッヒ縮合反応によって合成することができます。これは、フェニルプロパノールアミンとホルムアルデヒドおよび3-アセチルアニソールとの反応を含みます。 反応条件は通常、酸性触媒と制御された温度の使用を含み、オキシフェドリンの形成を保証します .

化学反応の分析

科学的研究の応用

Scientific Research Applications

Oxyfedrine's applications span various domains:

Cardiovascular Medicine

This compound is utilized in treating conditions related to coronary artery disease. Its mechanism involves stimulating β1-adrenoceptors, leading to:

Case Study: Effects on Myocardial Blood Flow

A study examined the effects of this compound on regional myocardial blood flow in patients with coronary artery disease. Results indicated significant improvements in blood flow metrics, highlighting its therapeutic potential .

Oncology

Recent research has identified this compound as a sensitizer for cancer cells to glutathione (GSH)-depleting agents. This is particularly relevant in targeting cancer cells resistant to traditional therapies. Key findings include:

- This compound inhibits aldehyde dehydrogenase (ALDH) enzymes, enhancing the efficacy of xCT inhibitors like sulfasalazine .

- The combination therapy using this compound and GSH-depleting agents showed promising results in inducing cell death in resistant cancer cells both in vitro and in vivo .

Table: Summary of this compound's Role in Cancer Therapy

| Property | Description |

|---|---|

| Mechanism | Inhibits ALDH, sensitizes cells to GSH depletion |

| Clinical Relevance | Potential adjunct therapy for resistant cancers |

| Experimental Findings | Induces cytotoxic aldehyde accumulation, enhances efficacy of xCT-targeted therapies |

Pharmacological Research

This compound serves as a reference compound in pharmacological studies due to its unique pharmacokinetic profile. It aids researchers in understanding adrenergic signaling pathways and their implications for drug development .

Biochemical Properties

This compound interacts with β-adrenoreceptors, leading to various biochemical effects:

- Increased cAMP levels , promoting vasodilation.

- Enhanced myocardial oxygen supply , improving overall cardiac function.

作用機序

オキシフェドリンは、βアドレナリン受容体作動薬として作用することでその効果を発揮します。冠血管の緊張を抑制し、心筋代謝を改善し、心臓が低酸素状態をより良く維持できるようにします。 また、正の頻脈作用(心拍数の増加)と強心作用(心筋収縮の増加)を発揮し、これらは狭心症の予防に不可欠です .

類似の化合物との比較

オキシフェドリンは、心筋代謝を改善し、正の頻脈作用と強心作用を発揮するという二重の作用のため、他の血管拡張薬とは異なります。類似の化合物には次のものがあります。

イソソルビドジニトレート: 主に血管拡張薬として使用されますが、同じような正の頻脈作用と強心作用はありません。

プロプラノロール: 心拍数と心筋酸素要求量を減少させるβ遮断薬ですが、オキシフェドリンと同じように心筋代謝を改善しません.

類似化合物との比較

Oxyfedrine is unique compared to other vasodilators due to its dual action of improving myocardial metabolism and exerting positive chronotropic and inotropic effects. Similar compounds include:

Isosorbide dinitrate: Primarily used as a vasodilator but does not have the same positive chronotropic and inotropic effects.

Propranolol: A β-blocker that reduces heart rate and myocardial oxygen demand but does not improve myocardial metabolism in the same way as this compound.

生物活性

Oxyfedrine, a vasodilator and partial beta-agonist, has garnered attention for its diverse biological activities, particularly in the fields of cardiology and oncology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and potential therapeutic benefits.

This compound acts primarily as a vasodilator and has significant effects on myocardial blood flow. It stimulates cardiac beta-1 adrenoceptors, leading to the dilation of coronary vessels and enhanced myocardial contractility. This mechanism is crucial for its application in treating conditions like angina pectoris and coronary artery disease.

Key Mechanisms:

- Vasodilation : this compound induces vasodilation by acting on beta-1 adrenoceptors, which results in increased coronary blood flow.

- Aldehyde Dehydrogenase Inhibition : The compound exhibits a structural motif that allows it to covalently inhibit aldehyde dehydrogenase (ALDH) enzymes, which plays a role in detoxifying aldehydes in cells. This inhibition can sensitize cancer cells to certain therapies by promoting the accumulation of cytotoxic aldehydes like 4-hydroxynonenal .

1. Cardiovascular Effects

This compound has been studied for its effects on regional myocardial blood flow. A notable study involving patients with chronic stable angina demonstrated that intravenous administration of this compound significantly increased myocardial blood flow in both stenotic and non-stenotic regions:

| Condition | Baseline Blood Flow (ml/g/min) | Post-Oxyfedrine Blood Flow (ml/g/min) | Percentage Increase |

|---|---|---|---|

| Stenotic Areas | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% |

| Non-Stenotic Areas | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% |

These results indicate this compound's potential as an effective treatment for improving blood flow in patients with coronary artery disease .

2. Oncological Applications

Recent research has identified this compound as a sensitizer in cancer therapy, particularly in combination with agents that deplete glutathione (GSH). By inhibiting ALDH, this compound enhances the efficacy of xCT inhibitors like sulfasalazine (SSZ), which are used to induce ferroptosis—a form of cell death linked to oxidative stress.

- Case Study : In vitro and in vivo studies have shown that combining this compound with SSZ leads to increased cytotoxicity in SSZ-resistant cancer cells by promoting the accumulation of harmful aldehydes .

Pharmacokinetics

This compound's pharmacokinetic profile suggests it has a rapid onset of action with a relatively short half-life, making it suitable for acute interventions in cardiovascular settings.

Efficacy Studies

Several studies have evaluated this compound's efficacy across different patient populations:

- In patients with coronary artery disease, this compound was associated with significant improvements in myocardial perfusion.

- In cancer models, this compound's ability to enhance the effects of GSH-depleting agents indicates its potential role in overcoming resistance to standard therapies.

特性

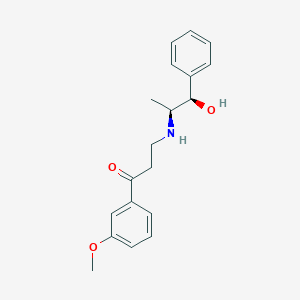

IUPAC Name |

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYUVHBMFVMBAF-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023408 | |

| Record name | Oxyfedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-41-9, 21071-51-2 | |

| Record name | (-)-Oxyfedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyfedrine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyfedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyfedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYFEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。